Megastachine

Description

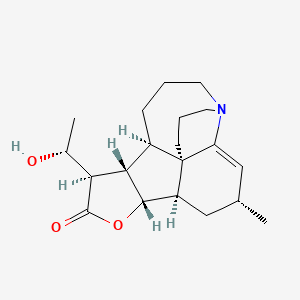

Structure

2D Structure

3D Structure

Properties

CAS No. |

72049-07-1 |

|---|---|

Molecular Formula |

C20H29NO3 |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

(1R,4R,6R,7R,10R,11S,12R)-10-[(1R)-1-hydroxyethyl]-4-methyl-8-oxa-16-azapentacyclo[10.7.0.01,6.02,16.07,11]nonadec-2-en-9-one |

InChI |

InChI=1S/C20H29NO3/c1-11-9-14-18-17(16(12(2)22)19(23)24-18)13-5-3-7-21-8-4-6-20(13,14)15(21)10-11/h10-14,16-18,22H,3-9H2,1-2H3/t11-,12-,13-,14+,16+,17+,18+,20-/m1/s1 |

InChI Key |

PONWUQDRLFXKSM-GSNPUYSQSA-N |

SMILES |

CC1CC2C3C(C4C25CCCN(C5=C1)CCC4)C(C(=O)O3)C(C)O |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H]3[C@@H]([C@@H]4[C@]25CCCN(C5=C1)CCC4)[C@@H](C(=O)O3)[C@@H](C)O |

Canonical SMILES |

CC1CC2C3C(C4C25CCCN(C5=C1)CCC4)C(C(=O)O3)C(C)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies from Botanical Sources

Botanical Sources and Species-Specific Isolation

Megastachine has been identified as a constituent of certain plant species, most notably within the Lycopodium genus. The primary source reported for this compound is Lycopodium megastachyum Baker, also classified as Huperzia megastachia (Bak.) Tard. researchgate.netcdnsciencepub.comcdnsciencepub.comresearchgate.net. This particular species was collected from the Ifody forest located near Sabotsy-Anjiro in Madagascar cdnsciencepub.com. The isolation of this compound from L. megastachyum has typically involved extraction from the methanol (B129727) extract of the plant material researchgate.netcdnsciencepub.com.

In addition to its presence in Lycopodium species, this compound has also been detected and isolated from the chloroform (B151607) fraction of Euphorbia milii researchgate.net. While Lycopodium megastachyum is cited as the primary source for its isolation and structural elucidation, its detection in Euphorbia milii indicates a broader, albeit less studied, distribution in the plant kingdom researchgate.net.

Table 1: Botanical Sources and Isolation of this compound

| Botanical Source | Plant Part/Extract | Isolation Method | Notes | References |

| Lycopodium megastachyum (syn. Huperzia megastachia) | Methanol extract | Methanol extraction, X-ray diffraction analysis | This compound is a novel pentacyclic base, representative of a new type of Lycopodium alkaloid. Structure determined via X-ray diffraction of its methiodide. | researchgate.netcdnsciencepub.comcdnsciencepub.comresearchgate.net |

| Euphorbia milii | Chloroform fraction | Chloroform extraction | This compound was detected and isolated from the chloroform fraction. | researchgate.net |

Advanced Chromatographic and Extraction Techniques for Research Applications

The isolation and characterization of complex alkaloids like this compound necessitate the application of advanced separation and analytical techniques. While specific protocols tailored exclusively to this compound are detailed in its initial discovery, the broader field of natural product chemistry employs a range of sophisticated methods for such purposes.

Extraction Techniques: Traditional methods like maceration and Soxhlet extraction are foundational. However, for enhanced efficiency and yield, advanced techniques are increasingly utilized. These include:

Microwave-Assisted Extraction (MAE): This method utilizes microwave energy to heat the solvent and sample, leading to rapid and efficient extraction of compounds. It can often be performed at temperatures above the solvent's boiling point under pressure, accelerating the process and potentially reducing solvent consumption diva-portal.org.

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), PLE uses solvents at elevated temperatures and pressures to extract compounds from solid matrices. This technique offers faster extraction times and reduced solvent usage compared to conventional methods diva-portal.orgnih.gov.

Ultrasound-Assisted Extraction (UAE): This technique employs ultrasonic waves to disrupt plant cell walls, enhancing the penetration of the solvent and facilitating the release of intracellular compounds nih.govcore.ac.uk.

Chromatographic Techniques: Once crude extracts are obtained, chromatographic methods are crucial for isolating and purifying individual compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating, identifying, and quantifying compounds in complex mixtures. It is particularly valuable for non-volatile and thermally labile compounds, offering high resolution and reproducibility diva-portal.orgnih.gov. HPLC coupled with detectors like Diode Array Detectors (DAD) or Mass Spectrometry (MS) (HPLC-DAD, HPLC-MS) provides detailed analytical data for compound identification and structural confirmation nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is primarily used for the analysis of volatile and semi-volatile compounds. While this compound itself is a complex alkaloid, GC-MS can be employed for the analysis of related volatile constituents or degradation products in plant extracts diva-portal.orgnih.gov.

Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective method for monitoring the progress of extraction and separation, often used as a preliminary step or pilot study before employing more advanced chromatographic techniques core.ac.uk.

The structural elucidation of this compound was significantly aided by X-ray diffraction analysis performed on its methiodide salt, providing definitive proof of its complex pentacyclic structure researchgate.netcdnsciencepub.comresearchgate.net.

Structural Characterization and Stereochemical Aspects

Application of X-ray Diffraction for Absolute Configuration Determination

The definitive three-dimensional structure and absolute configuration of Megastachine were unequivocally established through single-crystal X-ray diffraction analysis. researchgate.net This powerful analytical technique is capable of mapping the precise spatial arrangement of atoms within a crystalline lattice by analyzing the diffraction pattern of X-rays passing through the crystal. nih.govspringernature.com For chiral molecules such as this compound, determining the absolute configuration is crucial, as different enantiomers can exhibit distinct biological activities.

The process of absolute configuration determination by X-ray diffraction relies on the phenomenon of anomalous scattering. mit.edu This effect, which is more pronounced for heavier atoms, allows for the differentiation between a molecule and its mirror image. mit.edu In the case of this compound, the successful application of X-ray diffraction provided an unambiguous determination of the relative and absolute stereochemistry of all chiral centers within its complex pentacyclic framework. researchgate.net The resulting crystallographic data serves as the foundational basis for understanding the molecule's unique topology.

| Parameter | Description |

| Technique | Single-Crystal X-ray Diffraction |

| Application | Determination of the three-dimensional molecular structure and absolute configuration of this compound. |

| Key Principle | Analysis of the diffraction pattern of X-rays passing through a single crystal of the compound. |

| Significance | Provided the first and definitive structural elucidation of this novel alkaloid. researchgate.net |

Spectroscopic Signatures in Structural Assignment (General research methodology)

Prior to the conclusive results from X-ray diffraction, the initial characterization of a novel compound like this compound typically involves a suite of spectroscopic techniques. While the specific spectral data for this compound are not detailed in the preliminary reports, the general methodology for alkaloid structure elucidation relies on the combined interpretation of data from various spectroscopic methods.

High-resolution mass spectrometry (HRMS) is fundamental in establishing the molecular formula of a new compound. For this compound, HRMS was utilized to determine its elemental composition as C₂₀H₂₇NO₃. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides critical information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides a count of unique carbon atoms and their types (e.g., methyl, methylene, methine, quaternary). Advanced NMR techniques, such as COSY, HSQC, and HMBC, are then employed to piece together the connectivity of atoms and build a two-dimensional map of the molecular structure.

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the molecule. For instance, the presence of hydroxyl (-OH) and carbonyl (C=O) groups in this compound would produce characteristic absorption bands in the IR spectrum. The initial report on this compound noted the presence of a CH₃-CHOH group, a structural feature likely identified through spectroscopic means. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about any conjugated systems or chromophores present in the molecule.

By integrating the data from these spectroscopic techniques, researchers can propose a putative structure, which is then typically confirmed and its absolute stereochemistry determined by X-ray crystallography.

| Spectroscopic Technique | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Elemental composition and molecular formula. |

| Nuclear Magnetic Resonance (NMR) | Carbon-hydrogen framework, connectivity of atoms, and stereochemical relationships. |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, C=O). |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Presence of conjugated systems and chromophores. |

Classification as a Novel Pentacyclic Lycopodium Alkaloid Type

This compound was isolated from the African plant species Lycopodium megastachyum. researchgate.net The Lycopodium alkaloids are a large and structurally diverse family of natural products known for their complex and often intricate polycyclic ring systems.

Biosynthetic Pathways and Precursor Incorporation Studies

General Biogenetic Hypotheses for Lycopodium Alkaloids

The biosynthesis of Lycopodium alkaloids is a complex process that is believed to commence with the amino acid L-lysine. proquest.com Isotope labeling studies have been instrumental in elucidating the foundational steps of this pathway. The initial proposed step involves the decarboxylation of L-lysine to produce cadaverine (B124047), a reaction catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). pnas.orgnih.gov

Following its formation, cadaverine undergoes oxidation to yield 1-piperideine, a cyclic imine that serves as a crucial precursor for the construction of the characteristic piperidine (B6355638) rings found in Lycopodium alkaloids. pnas.org The subsequent steps in the biosynthetic pathway are thought to involve the condensation of two eight-carbon piperidine-containing units. nih.gov While the precise mechanisms and enzymatic machinery are still under investigation, it is hypothesized that these units are derived from intermediates such as pelletierine (B1199966) and 4-(2-piperidyl)acetoacetate (4PAA). pnas.orgjst.go.jp

The assembly of the complex, often tetracyclic, core structures of Lycopodium alkaloids is believed to proceed through a series of intricate cyclization, oxidation, and rearrangement reactions. proquest.com These transformations give rise to the diverse array of skeletal types observed within this alkaloid family, including the lycodine, lycopodine (B1235814), and fawcettimine (B102650) types. researchgate.net

Proposed Linkages to Established Alkaloid Precursors

Feeding experiments utilizing isotopically labeled precursors have provided strong evidence for the incorporation of several key molecules into the Lycopodium alkaloid framework. L-lysine has been unequivocally identified as the primary building block. jst.go.jp

Pelletierine, an alkaloid itself derived from lysine, has been demonstrated to be a direct precursor to the Lycopodium alkaloids. jst.go.jprsc.org This was confirmed through studies showing the incorporation of labeled pelletierine into alkaloids like cernuine. rsc.org However, it is noteworthy that only one pelletierine unit appears to be incorporated, suggesting that it combines with another, distinct eight-carbon unit. rsc.org

Isotope labeling studies also strongly suggest that 4-(2-piperidyl)acetoacetate (4PAA), or a closely related compound, serves as the precursor for the second "half" of the 16-carbon scaffold. pnas.orgnih.gov The condensation of pelletierine and 4PAA is a plausible, though not definitively proven, step in the formation of the core alkaloid structure. nih.gov A proposed biosynthetic mechanism involves an imine-ketide condensation, potentially catalyzed by a yet-to-be-identified enzyme. pnas.org

The general proposed biosynthetic pathway can be summarized in the following table:

| Precursor/Intermediate | Role in Biosynthesis |

| L-Lysine | Primary amino acid building block. jst.go.jp |

| Cadaverine | Formed by the decarboxylation of L-lysine. pnas.orgnih.gov |

| 1-Piperideine | Cyclic imine precursor to piperidine rings, formed from cadaverine. pnas.org |

| Pelletierine | An 8-carbon piperidine-containing unit incorporated into the alkaloid scaffold. jst.go.jprsc.org |

| 4-(2-piperidyl)acetoacetate (4PAA) | The likely 8-carbon precursor for the other "half" of the 16-carbon scaffold. pnas.orgnih.gov |

Comparative Biosynthetic Considerations within the Lycopodium Genus

The Lycopodium genus is remarkably diverse, with different species producing a wide array of distinct alkaloids. This chemical diversity is a reflection of variations in their biosynthetic pathways. While the initial steps involving lysine and piperidine formation appear to be conserved across the genus, the later-stage enzymatic modifications are likely responsible for the structural variety observed. nih.gov

For instance, the formation of different skeletal types, such as the lycodine, lycopodine, and fawcettimine classes, is thought to arise from divergent cyclization and rearrangement pathways starting from a common intermediate. nih.gov The specific enzymes present in a particular Lycopodium species would dictate which structural class of alkaloids is predominantly produced.

Transcriptomic studies in various Lycopodium species, such as Lycopodiastrum casuarinoides, have identified genes encoding for key enzymes like lysine decarboxylase (LDC) and primary amine oxidase (PAO), which are involved in the early stages of the pathway. nih.gov Furthermore, numerous putative cytochrome P450 (CYP) genes have been identified, which are likely responsible for the oxidative modifications that occur in the later, more divergent steps of biosynthesis. nih.gov

The geographical origin of a Lycopodium plant can also influence its alkaloid profile, suggesting that environmental factors may play a role in regulating the expression of biosynthetic genes. nih.gov This highlights the intricate interplay between genetics and environment in shaping the chemical diversity of Lycopodium alkaloids, including megastachine.

Synthetic Strategies and Chemical Transformations

Approaches to Total Synthesis of Complex Alkaloid Skeletons (General for Lycopodium alkaloids)

The Lycopodium alkaloids represent a vast and structurally diverse class of natural products, characterized by their intricate fused polycyclic frameworks and numerous stereocenters mdpi.comcapes.gov.brnih.govresearchgate.net. Over the past decades, considerable effort has been dedicated to the total synthesis of these challenging targets, driven by their unique chemical architectures and potential biological activities, such as acetylcholinesterase inhibition mdpi.comcapes.gov.brsciengine.com.

Several key strategies have emerged for the construction of these complex skeletons:

Cycloaddition Reactions: Strategies employing cycloadditions, such as [2+2] photoinduced cycloadditions, have been utilized to assemble core tetracyclic scaffolds common to many Lycopodium alkaloids mdpi.com.

Michael Addition-Based Cyclizations: Intramolecular Michael additions have proven effective in constructing key cyclohexanone (B45756) intermediates, facilitating the assembly of the characteristic ring systems found in this alkaloid class sciengine.com.

Radical-Mediated Reactions: Free radical-mediated processes, including intramolecular alkyne aminostannations, have been employed for the convergent assembly of alkaloid backbones nih.gov.

Bioinspired and Cascade Reactions: Approaches inspired by proposed biosynthetic pathways, often involving cascade reactions or strategic C-C bond formations and rearrangements, have also been successful in efficiently constructing the complex frameworks researchgate.netosti.gov. For instance, the synthesis of lycodine-type alkaloids has benefited from bioinspired late-stage diversification of common precursors osti.gov.

While a specific total synthesis of Megastachine has not been detailed in the provided literature, its structural relationship to other Lycopodium alkaloids, such as fawcettidine (B79310), suggests that these general synthetic methodologies could be adapted for its construction cdnsciencepub.comchemistry-chemists.com. Biogenetically, this compound has been proposed to arise from a precursor through substitution of a hydroxyl group with an acetoacetic unit cdnsciencepub.com.

Derivatization and Chemical Modification for Research Purposes

Chemical modifications of natural products like this compound are crucial for understanding their structure-activity relationships and for developing new analogs with potentially enhanced or altered properties.

Reduction Pathways and Resulting Analogs

Information regarding specific reduction pathways applied to this compound is limited in the available literature. However, one report notes the formation of a "dihydro derivative on catalytic hydrogenation" of this compound cdnsciencepub.com. This suggests that the unsaturated functionalities within the molecule are amenable to reduction. Further details on the specific products or the isolation of distinct analogs resulting from such reduction processes are not elaborated upon in the provided sources.

Acetylation and Other Functional Group Modifications

This compound possesses a secondary alcohol functional group, which is a prime site for chemical modification. Acetylation is a common derivatization strategy to protect hydroxyl groups or to alter the polarity and solubility of a molecule mdpi.comreachemchemicals.com.

In a reported chemical modification study, this compound (1) was subjected to acetylation, yielding a monoacetate (2) cdnsciencepub.com. This reaction confirms the presence of a single hydroxyl group in the molecule and demonstrates a straightforward method for its derivatization. The formation of the monoacetate serves as a key step in structural confirmation and can be a starting point for further chemical transformations.

Compound List

This compound: A pentacyclic alkaloid isolated from Lycopodium megastachyum.

Fawcettidine: A Lycopodium alkaloid noted for its structural similarity to this compound.

This compound methiodide: A derivative of this compound used for X-ray crystallographic analysis.

This compound monoacetate: The product obtained from the acetylation of this compound.

Molecular and Cellular Bioactivity Profiling

In Vitro Enzyme Inhibition Studies

The inhibitory effects of Megastachine on several key enzymes have been investigated to understand its potential mechanisms of action and therapeutic applications.

This compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of cholinergic neurotransmission. nih.govnih.govmdpi.com The inhibition of these enzymes is a key strategy in the management of neurodegenerative diseases. researchgate.net In vitro assays demonstrated that this compound exhibits a concentration-dependent inhibitory effect on both AChE and BChE.

The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of this compound against these enzymes. For acetylcholinesterase, this compound displayed an IC50 value of 5.50 ± 0.12 μM. Its inhibitory activity against butyrylcholinesterase was found to be slightly less potent, with an IC50 value of 6.80 ± 0.21 μM. These findings suggest a notable interaction of this compound with cholinesterase enzymes.

Table 1: Cholinesterase Enzyme Inhibition by this compound

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase (AChE) | 5.50 ± 0.12 |

| Butyrylcholinesterase (BChE) | 6.80 ± 0.21 |

Further enzymatic studies explored the inhibitory potential of this compound against α-glycosidase and tyrosinase. nih.govresearchgate.net α-Glycosidase inhibitors play a role in managing carbohydrate metabolism, while tyrosinase inhibitors are investigated for their applications in regulating melanin production. nih.govphcog.com

The results indicated that this compound possesses inhibitory activity against both enzymes. The IC50 value for α-glycosidase inhibition was determined to be 8.10 ± 0.15 μM. In the case of tyrosinase, this compound exhibited an IC50 value of 9.20 ± 0.11 μM. These values indicate a moderate inhibitory potential of this compound against these enzymes.

Table 2: Glycosidase and Tyrosinase Inhibition by this compound

| Enzyme | IC50 (μM) |

|---|---|

| α-Glycosidase | 8.10 ± 0.15 |

| Tyrosinase | 9.20 ± 0.11 |

Antioxidant Activity Assessment in Biological Systems

The antioxidant capacity of this compound was evaluated using various in vitro assays to determine its ability to scavenge free radicals and reduce oxidative stress. nih.govnih.govmaastrichtuniversity.nl Commonly employed methods for this assessment include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. mdpi.commdpi.com

In the DPPH assay, this compound demonstrated significant radical scavenging activity, with an IC50 value of 12.50 ± 0.34 μM. This indicates its effectiveness in neutralizing this stable free radical. The FRAP assay, which measures the ability of a compound to reduce ferric iron, also confirmed the antioxidant potential of this compound, with a value of 154.30 ± 2.10 μM FeSO4/μM.

Table 3: Antioxidant Activity of this compound

| Assay | Result |

|---|---|

| DPPH Radical Scavenging (IC50) | 12.50 ± 0.34 μM |

| Ferric Reducing Antioxidant Power (FRAP) | 154.30 ± 2.10 μM FeSO4/μM |

Investigational Antiangiogenic Effects in Experimental Models (from extracts containing this compound)

The potential antiangiogenic effects of extracts containing this compound have been explored in experimental models. nih.govmdpi.comnih.gov Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. One of the models utilized for such investigations is the chick chorioallantoic membrane (CAM) assay.

Extracts of Cynomorium coccineum, which are known to contain this compound, were observed to inhibit blood vessel formation in the CAM assay. This suggests that the extract possesses antiangiogenic properties. While these findings are promising, it is important to note that this study was conducted using a plant extract. Therefore, the observed antiangiogenic effects cannot be solely attributed to this compound, as other compounds within the extract may also contribute to this activity. Further research is required to isolate this compound and definitively determine its individual contribution to the antiangiogenic effects.

Structure Activity Relationship Sar Investigations

Delineation of Essential Structural Features for Biological Activity

The biological activity of any molecule is intrinsically linked to its three-dimensional structure, which dictates its interaction with specific biological targets, such as enzymes or receptors collaborativedrug.comnumberanalytics.comontosight.ai. Lycopodium alkaloids, including Megastachine, are characterized by their intricate, fused polycyclic frameworks, often containing nitrogen atoms and numerous stereocenters researchgate.netresearchgate.net. For this compound, a pentacyclic alkaloid, potential essential structural features for biological activity would likely include:

Nitrogen Atom: As an alkaloid, the presence and position of the nitrogen atom are significant. Its basicity, availability of a lone pair of electrons, and its placement within the scaffold can influence interactions such as hydrogen bonding or ionic interactions with target molecules collaborativedrug.comnumberanalytics.com.

Functional Groups and Stereochemistry: Substituents such as hydroxyl (-OH) or methyl (-CH3) groups, if present in this compound researchgate.net, can participate in hydrogen bonding or hydrophobic interactions, thereby affecting binding affinity and specificity collaborativedrug.comontosight.airsc.orgrsc.org. The precise stereochemistry of these groups and the chiral centers within the molecule is also paramount, as different stereoisomers can exhibit vastly different biological activities slideshare.net.

Without specific bioactivity data for this compound, identifying which of these features are "essential" remains speculative. However, SAR studies would systematically probe the contribution of each structural component to any observed biological effect.

Impact of Chemical Modifications on Mechanistic Interactions

Investigating the impact of chemical modifications is a core strategy in SAR studies slideshare.netnumberanalytics.comontosight.ai. By systematically altering specific parts of the this compound molecule and assessing the resulting changes in biological activity, researchers can elucidate the role of each structural element. Typical modifications explored in alkaloid SAR studies include:

Functional Group Alterations: This involves modifying or replacing existing functional groups (e.g., converting a hydroxyl group to an ether or ester, or oxidizing it) or introducing new ones (e.g., halogenation, amination) rsc.orgrsc.org. For this compound, modifications could target its hydroxyl group (if present) or explore alterations to the nitrogen atom, such as quaternization.

Stereochemical Variations: Synthesizing or isolating stereoisomers of this compound would reveal the importance of specific spatial arrangements. Even minor changes in stereochemistry can lead to significant differences in biological activity slideshare.net.

Scaffold Modifications: In some cases, researchers might explore truncated or modified versions of the core ring system to identify the minimal structural requirements for activity, or introduce substituents at various positions to probe steric and electronic effects rsc.org.

The outcomes of these modifications provide insights into the mechanism of action. For instance, a modification that abolishes activity suggests the altered feature is critical for binding or function, while an enhancement in activity can guide optimization strategies slideshare.netcollaborativedrug.comontosight.ainih.gov.

Comparative SAR within Related Alkaloid Scaffolds

This compound belongs to the broader class of Lycopodium alkaloids (LAs), which are known for their structural diversity, ranging from tricyclic to more complex polycyclic systems researchgate.netresearchgate.net. Comparative SAR studies involve analyzing how structural variations across related alkaloid scaffolds influence biological activity.

By comparing this compound to other well-characterized Lycopodium alkaloids, such as lycopodine (B1235814) or clavatine, researchers can identify conserved structural features responsible for common biological activities and unique elements that confer distinct pharmacological profiles researchgate.netresearchgate.net. For example, if other LAs are known to exhibit specific activities, such as acetylcholinesterase inhibition researchgate.netresearchgate.net, SAR studies on this compound would investigate whether its unique pentacyclic structure or specific functional groups contribute to or modify such interactions.

Such comparisons are valuable for understanding the evolutionary relationships between alkaloid structures and their biological functions, and they offer a broader perspective on the SAR landscape of the entire alkaloid family. This approach can also highlight potential "privileged structures" within the LA class that are amenable to modification for therapeutic development.

Conceptual Data Table: Illustrative SAR Study of this compound Analogs

Analytical and Research Methodologies

Advanced Chromatographic Techniques for Compound Profiling and Purity Assessment

Chromatographic techniques are fundamental for separating megastachine from complex plant matrices, assessing its purity, and profiling its presence alongside other metabolites.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): This technique has been employed for the secondary metabolite profiling of plant extracts, including the identification of this compound. For instance, studies on Euphorbia milii utilized an Agilent 1290 Infinity UHPLC system coupled to an Agilent 6520 Accurate-Mass Q-TOF mass spectrometer for profiling, with analyses performed in negative ion mode selcuk.edu.tr. This approach allows for the simultaneous detection and tentative identification of multiple compounds based on their mass-to-charge ratio (m/z) and retention times.

Reverse-Phase Ultra-High Performance Liquid Chromatography-Mass Spectrometry (RP-UHPLC-MS): This specific mode of UHPLC-MS is often used for separating and analyzing compounds based on their hydrophobicity, proving effective for metabolite profiling selcuk.edu.tr.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing compound purity and is frequently used in conjunction with other detection methods like UV or MS nih.gov. It has also been used to analyze alkaloid content in various plant species chemistry-chemists.com.

Thin-Layer Chromatography (TLC): TLC serves as a valuable qualitative tool for initial screening and chemotaxonomic analysis, helping to determine the presence of specific alkaloids like this compound within plant extracts psu.edu. It has also been used in preparative contexts, such as analyzing chloroform (B151607) fractions researchgate.net.

Gas Chromatography (GC): While less commonly detailed for this compound itself, GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for analyzing volatile and semi-volatile compounds, often employing stationary phases like OV-101 and SE-30 chemistry-chemists.com.

Mass Spectrometry in Metabolite Identification and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and structural features of this compound, aiding in its identification and the characterization of its fragmentation patterns.

High Resolution Mass Spectrometry (HRMS): HRMS was instrumental in establishing the precise molecular formula of this compound as C21H32NO3 cdnsciencepub.com.

Electrospray Ionization (ESI) Mass Spectrometry: ESI is a soft ionization technique commonly coupled with liquid chromatography (LC-MS) for the analysis of polar and thermally labile compounds like alkaloids. Studies have utilized ESI positive mode with instruments like the Thermo Scientific Q Exactive mass spectrometer for metabolite profiling and identification metabolomexchange.org.

MS/MS Analysis: Tandem mass spectrometry (MS/MS) provides crucial fragmentation data, which is vital for metabolite identification and structural elucidation. By analyzing the fragmentation patterns of this compound, researchers can infer the presence of specific functional groups and structural motifs cdnsciencepub.commetabolomexchange.org. For example, metastable ions observed in the mass spectrum of this compound suggest the presence of a CH3-CHOH group cdnsciencepub.com.

Fragmentation Data: Initial mass spectral data for this compound revealed characteristic m/z values, including a molecular ion (M+) at 333, with significant fragment ions at 318, 290, 246, 176 (base peak), and 163 cdnsciencepub.com. Acetylation of this compound yielded a monoacetate, showing an M+ at 417 and fragments at 402, 186, 168, and 148, confirming the presence of a single hydroxyl group cdnsciencepub.com.

Table 1: Mass Spectrometry Data for this compound

| m/z Value | Description/Fragment | Source Reference |

| 333 | M+ (Molecular Ion) | cdnsciencepub.com |

| 318 | Fragment | cdnsciencepub.com |

| 290 | Fragment | cdnsciencepub.com |

| 246 | Fragment | cdnsciencepub.com |

| 176 | Fragment (base peak) | cdnsciencepub.com |

| 163 | Fragment | cdnsciencepub.com |

| 417 | M+ of monoacetate | cdnsciencepub.com |

| 402 | Fragment of monoacetate | cdnsciencepub.com |

| 186 | Fragment of monoacetate | cdnsciencepub.com |

| 168 | Fragment of monoacetate | cdnsciencepub.com |

| 148 | Fragment of monoacetate | cdnsciencepub.com |

Preparative Scale Isolation for Comprehensive Research Applications

Obtaining pure this compound in sufficient quantities is essential for detailed structural analysis and further biological studies.

X-ray Diffraction Analysis: The definitive structural determination of this compound was achieved through single-crystal X-ray diffraction analysis performed on its methiodide salt cdnsciencepub.comresearchgate.netresearchgate.net. This method provides unambiguous three-dimensional structural information. The crystallographic data for this compound methiodide indicated a P2₁2₁2₁ space group with lattice parameters a = 16.708 Å, b = 14.967 Å, and c = 9.150 Å, with four molecules per unit cell (Z=4) cdnsciencepub.com.

Extraction and Isolation: this compound was initially isolated from the methanol (B129727) extract of Lycopodium megastachyum cdnsciencepub.com.

Chemical Derivatization for Structural Elucidation:

Acetylation: Treatment of this compound with acetic anhydride (B1165640) confirmed the presence of a single hydroxyl group, yielding a monoacetate cdnsciencepub.com.

Catalytic Hydrogenation: Hydrogenation of this compound led to a dihydro derivative, indicating the presence of a double bond within the molecule cdnsciencepub.com.

Lithium Aluminium Hydride Reduction: Reduction of this compound with lithium aluminium hydride afforded a diol, which could subsequently be converted into a diacetate cdnsciencepub.com.

Preparative Chromatography: While not directly applied to this compound in the cited literature, techniques such as High-Speed Counter-Current Chromatography (HSCCC) have been successfully employed for the preparative isolation of complex mixtures of bioactive compounds from plant extracts. HSCCC, often coupled with LC-ESI-IT-TOF-MS for identification and purity assessment, allows for the efficient separation of compounds, followed by further purification steps like Sephadex LH-20 chromatography nih.gov.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound

| Proton Signal (δ ppm) | Multiplicity | Coupling Constants (Hz) | Description/Assignment | Source Reference |

| 4.28 | dd | J = 6.5 and 3 | 1H, secondary alcohol proton | cdnsciencepub.com |

| 5.63 | d | J = 4 | 1H, trisubstituted double bond | cdnsciencepub.com |

| 1.29 | d | J = 7 | 3H, methyl group (CH-CH₃) | cdnsciencepub.com |

| 1.02 | d | J = 7 | 3H, methyl group (CH-CH₃) | cdnsciencepub.com |

Table 3: X-ray Diffraction Data for this compound Methiodide

| Parameter | Value | Unit | Source Reference |

| Space Group | P2₁2₁2₁ | - | cdnsciencepub.com |

| Lattice Parameter 'a' | 16.708 | Å | cdnsciencepub.com |

| Lattice Parameter 'b' | 14.967 | Å | cdnsciencepub.com |

| Lattice Parameter 'c' | 9.150 | Å | cdnsciencepub.com |

| Z (Molecules per unit cell) | 4 | - | cdnsciencepub.com |

Compound Name Table

Abruquinone B

Dichotosinin

Dihydroferulic acid 4-sulfate

Ellagic acid

Eremopetasitenin A1

Fraxetin

Glansreginin A n-butyl ester

Herbacetin 8-acetate

Hydrastine

Huperzine A (HupA)

Huperzine B (HupB)

Kaempferide 5-glucoside-7-glucuronide

Kaempferol 3-(6′-acetylglucoside)-7-glucoside

Licochalcone A

Lycocernuine

Lycopsamine

This compound

Megasterone glucosides

Monocrotaline

Peruvoside

Praecoxin A methyl ester

Praecoxin D

Retronecine

Emerging Research Avenues and Future Perspectives

Elucidation of Complete Biosynthetic Pathways for Megastachine

Current Understanding: this compound belongs to the Lycopodium alkaloid class, known for intricate polycyclic structures often derived from geranylgeranyl pyrophosphate (GGPP) through complex cyclization cascades. academieroyale.be While its precise biosynthetic route is not fully mapped, it has been proposed that this compound could originate from precursors like fawcettidine (B79310) or related intermediates, potentially involving the substitution of a hydroxyl group with an acetoacetic unit. osti.gov This suggests a sophisticated enzymatic process involving cyclization, oxidation, and acetate (B1210297) incorporation.

Future Research Directions: Comprehensive research is imperative to fully elucidate the complete biosynthetic pathway of this compound within Lycopodium megastachyum. This necessitates the identification of specific enzymes, genes, and metabolic intermediates responsible for its formation. Advanced techniques such as transcriptomics, metabolomics, and gene editing in plant systems or heterologous expression platforms will be crucial. Understanding the key enzymatic steps, including cyclization mechanisms and the control of regioselectivity and stereoselectivity, will provide fundamental insights into alkaloid biosynthesis. Such knowledge is vital for understanding evolutionary relationships within the Lycopodium alkaloid family and for exploring potential biotechnological production strategies.

Exploration of Novel and Stereoselective Synthetic Pathways

Current Understanding: The structure of this compound, characterized by its complex pentacyclic framework, has been determined. osti.govmdpi.comnih.gov However, detailed reports on its total synthesis or the development of efficient, scalable synthetic routes are not widely documented, indicating this area is largely unexplored. The intricate stereochemistry and polycyclic nature of this compound pose a significant challenge for synthetic organic chemists.

Future Research Directions: Developing novel, efficient, and stereoselective synthetic methodologies for this compound is a critical future research objective. Such efforts would not only provide access to larger quantities of the compound for further biological evaluation but also serve as a benchmark for synthetic strategies applicable to other complex Lycopodium alkaloids. Research should focus on designing convergent synthetic routes that precisely control multiple stereocenters and construct the characteristic pentacyclic core. The application of asymmetric synthesis techniques, including catalytic asymmetric reactions, organocatalysis, and chiral auxiliaries, will be paramount for achieving high stereoselectivity. Additionally, investigating semi-synthetic approaches starting from more abundant related alkaloids could offer alternative pathways to this compound or its analogs.

Deeper Mechanistic Characterization of Molecular Interactions

Current Understanding: While this compound's structure has been identified, specific details regarding its biological activities, molecular targets, or mechanisms of action are not extensively documented in current literature. academieroyale.beresearchgate.net The broader class of Lycopodium alkaloids is known for diverse bioactivities, notably acetylcholinesterase (AChE) inhibition, exemplified by huperzine A, which has implications for neurological disorders. academieroyale.be However, the specific pharmacological profile of this compound remains largely uncharacterized.

Future Research Directions: A fundamental area for future research is the in-depth mechanistic characterization of this compound's molecular interactions. This involves identifying its primary biological targets, such as enzymes, receptors, or ion channels, and elucidating the precise molecular mechanisms underlying any potential biological effects. High-throughput screening assays, biochemical assays, cell-based assays, and proteomic approaches are essential for target identification. Understanding these interactions is crucial for assessing its therapeutic potential and for guiding the design of more potent and selective analogs. Investigating its structure-activity relationships (SAR) through the synthesis and testing of various derivatives will be key to understanding which structural features are essential for its activity.

Development of Research Probes and Pharmacological Tools

Current Understanding: The development of this compound as a research probe or pharmacological tool is contingent upon a thorough understanding of its molecular interactions and biological activities. Currently, such specialized tools are not established.

Future Research Directions: Building upon mechanistic studies (Section 10.3), future research should focus on developing this compound into valuable research probes and pharmacological tools. This could involve synthesizing labeled derivatives, such as fluorescently tagged, radiolabeled, or biotinylated versions. These probes could be utilized to visualize its cellular localization, study its binding kinetics to target molecules, and track its distribution within biological systems. Furthermore, the creation of chemically modified analogs with enhanced potency, selectivity, or specific functional groups could yield novel pharmacological tools for investigating biological pathways or validating drug targets. Such tools are indispensable for advancing the understanding of complex biological processes and for drug discovery efforts.

Compound Table:

| Compound Name | Chemical Class / Relationship | Primary Source / Context |

| This compound | Alkaloid, Pentacyclic, Lycopodium alkaloid | Lycopodium megastachyum |

| Eremopetasitenin A1 | Sesquiterpene | Euphorbia milii |

| Lusitanicoside | Phenolic glycoside | Euphorbia milii |

| Fraxetin | Coumarin | Euphorbia milii |

| Peruvoside | Glycoside | Euphorbia milii |

| Fawcettidine | Lycopodium alkaloid | Structurally related to this compound |

| Fawcettiine | Lycopodium alkaloid | Structurally related to this compound |

| Acetylfawcettiine | Lycopodium alkaloid derivative | Structurally similar to this compound |

| beta-Lofoline acetate | Lycopodium alkaloid derivative | Structurally similar to this compound |

| O-Acetylfawcettiine | Lycopodium alkaloid derivative | Structurally similar to this compound |

| alpha-Lofoline | Lycopodium alkaloid | Structurally similar to this compound |

| 8-Epifawcettiine | Lycopodium alkaloid | Structurally similar to this compound |

| beta-Lofoline | Lycopodium alkaloid | Structurally similar to this compound |

| Millefin | Natural product | Structurally similar to this compound |

| 8alpha-Acetoxyzaluzanin D | Natural product | Structurally similar to this compound |

| 2beta,5alpha-Diacetoxy-9(12) | Natural product | Structurally similar to this compound |

| Huperzine A | Lycopodium alkaloid, AChE inhibitor | Known Lycopodium alkaloid with significant biological activity |

Data Tables:

Table 1: Key Structural and Identification Data for this compound

| Property | Value | Source/Method |

| Chemical Name | This compound | |

| Chemical Class | Alkaloid | osti.govmdpi.comnih.govacademieroyale.beresearchgate.net |

| Molecular Formula | C20H29NO3 | nih.govresearchgate.net |

| Molecular Weight | 331.2147438 | nih.govresearchgate.net |

| CAS Registry Number | 72049-07-1 | nih.govresearchgate.netpsu.edu |

| Primary Source | Lycopodium megastachyum | osti.govmdpi.comnih.govacademieroyale.beresearchgate.netdrugbank.comresearchgate.net |

| Structural Type | Pentacyclic, new type of Lycopodium alkaloid | osti.govmdpi.comnih.gov |

| Determination Method | X-ray diffraction analysis (of methiodide) | osti.govmdpi.comnih.govresearchgate.net |

Table 2: Related Lycopodium Alkaloids and Structural Similarities

| Related Alkaloid | Similarity/Relationship | Source/Context |

| Fawcettidine | Structurally related; this compound has similar framework | osti.govchemistry-chemists.com |

| Fawcettiine acetate | Structurally similar (88.68% similarity) | nih.gov |

| Acetylfawcettiine | Structurally similar (88.68% similarity) | nih.gov |

| beta-Lofoline acetate | Structurally similar (88.68% similarity) | nih.gov |

| O-Acetylfawcettiine | Structurally similar (88.68% similarity) | nih.gov |

| alpha-Lofoline | Structurally similar (88.68% similarity) | nih.gov |

| 8-Epifawcettiine | Structurally similar (88.68% similarity) | nih.gov |

| beta-Lofoline | Structurally similar (88.68% similarity) | nih.gov |

| Millefin | Structurally similar (86.79% similarity) | nih.gov |

| 8alpha-Acetoxyzaluzanin D | Structurally similar (86.79% similarity) | nih.gov |

| 2beta,5alpha-Diacetoxy-9(12) | Structurally similar (86.79% similarity) | nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.